1-(5-Bromopyrimidin-2-yl)azetidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(5-bromopyrimidin-2-yl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O2/c9-6-1-10-8(11-2-6)12-3-5(4-12)7(13)14/h1-2,5H,3-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQCSZVMYCOXEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=N2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-Bromopyrimidin-2-yl)azetidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a bromopyrimidine moiety linked to an azetidine ring and a carboxylic acid group. These structural components contribute to its interaction with various biological targets.
Molecular Formula: C9H8BrN3O2
Molar Mass: 256.08 g/mol
The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors:
- Hydrogen Bonding: The carboxylic acid group can form hydrogen bonds with amino acid residues in target proteins.
- π-π Interactions: The bromopyrimidine moiety engages in π-π stacking with aromatic amino acids, enhancing binding affinity.
- Ionic Interactions: The azetidine ring may facilitate ionic interactions, modulating enzyme activity or receptor signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, making it a candidate for further development as an antibiotic or antifungal agent. Preliminary studies have shown effectiveness against various bacterial strains.
Anticancer Properties
This compound has been investigated for its anticancer potential. In vitro assays demonstrated inhibition of cancer cell proliferation, particularly in models of breast and lung cancer. The compound's mechanism may involve the inhibition of key signaling pathways that promote tumor growth.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of several enzymes involved in metabolic pathways. For instance, it may inhibit kinases critical for cell signaling, thereby affecting cellular proliferation and survival.
Data Tables
| Biological Activity | Target/Effect | Reference |
|---|---|---|
| Antimicrobial | Various bacteria | |
| Anticancer | Breast cancer cells | |
| Enzyme Inhibition | Kinases |
Study 1: Anticancer Activity
In a recent study, this compound was tested against MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a therapeutic agent in cancer treatment.
Study 2: Enzyme Inhibition
Another study focused on the compound's ability to inhibit protein kinases involved in signaling pathways associated with cancer progression. The IC50 values obtained were promising, suggesting that further optimization could lead to the development of effective kinase inhibitors.
Scientific Research Applications
Anticancer Activity
Recent studies have identified 1-(5-Bromopyrimidin-2-yl)azetidine-3-carboxylic acid as a potential inhibitor of various enzymes involved in cancer progression. Its structure allows for interactions that may disrupt cancer cell proliferation pathways. For instance, the compound has been shown to inhibit specific kinases that are crucial for tumor growth, making it a candidate for further development as an anticancer agent.
Antitubercular Activity
The compound has also been investigated for its antitubercular properties. In a screening campaign involving approximately 150,000 compounds, derivatives of this compound were found to exhibit activity against the polyketide synthase 13 (Pks13) enzyme, which is essential for the survival of Mycobacterium tuberculosis. The azetidine ring structure enhances binding affinity to the target enzyme, improving its efficacy against tuberculosis .
Histamine H3 Receptor Antagonism
Another significant application is in the modulation of histamine H3 receptors, which are implicated in various neurological disorders such as Alzheimer's disease and schizophrenia. Compounds similar to this compound have been explored as potential treatments for these conditions by acting as antagonists to the H3 receptor, thereby influencing neurotransmitter release and cognitive function .
Structure-Activity Relationship Studies
The structural features of this compound contribute significantly to its biological activity. The presence of the bromine atom on the pyrimidine ring enhances lipophilicity and may facilitate better membrane permeability, which is crucial for drug efficacy.
Table 1: Structure-Activity Relationship Findings
| Modification | Biological Activity | Remarks |
|---|---|---|
| Azetidine substitution | Enhanced Pks13 inhibition | Improved MIC potency observed |
| Bromine substitution | Increased lipophilicity | Facilitates membrane penetration |
| Carboxylic acid group | Potential for hydrogen bonding | Interacts with target proteins |
Case Study: Anticancer Potential
In a laboratory setting, a series of analogs based on this compound were synthesized and tested against various cancer cell lines. The results indicated that certain modifications to the azetidine moiety led to enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells.
Case Study: Antitubercular Screening
A focused library screening revealed that derivatives containing the azetidine core exhibited significant inhibition of Pks13 with IC50 values in the low micromolar range. Structural analysis through X-ray crystallography confirmed that these compounds bind effectively within the enzyme's active site, providing insights into their mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(5-bromopyrimidin-2-yl)azetidine-3-carboxylic acid with structurally related compounds, focusing on substitutions, physicochemical properties, and pharmacological relevance.
Halogen-Substituted Pyrimidine Analogs
- 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid (CAS: 1289386-16-8)
- Structural Difference : Chlorine replaces bromine at the pyrimidine 5-position.
- Impact :
- Molecular Weight : The brominated compound has a higher molecular weight (213.62 vs. ~198.0 for the chloro analog) due to bromine’s larger atomic mass.
- Lipophilicity : Bromine’s higher lipophilicity (logP increased by ~0.5–1.0) may enhance membrane permeability but reduce aqueous solubility compared to the chloro analog .
- Electronic Effects : Bromine’s stronger electron-withdrawing effect could alter binding interactions with target receptors (e.g., S1P1) by modifying hydrogen bonding or π-π stacking .
Heterocycle-Modified Analogs
- 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic Acid
- Structural Difference : Pyridine replaces pyrimidine, with bromine at position 4.
- Impact :
Solubility : Pyridine’s lower polarity may decrease solubility relative to pyrimidine analogs .
1-(Pyrazin-2-yl)azetidine-3-carboxylic Acid (CAS: 1342386-90-6)
- Structural Difference : Pyrazine (two adjacent nitrogen atoms) replaces pyrimidine.
- Impact :
- Hydrogen Bonding : Additional nitrogen atoms in pyrazine enhance hydrogen-bonding capacity, which could improve target affinity but increase metabolic instability .
Substituent-Varied Analogs
- 1-(4-(5-(4-Methoxy-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)benzyl)azetidine-3-carboxylic Acid (Compound 28f)
- Structural Difference : A 1,2,4-oxadiazole-linked benzyl group replaces the pyrimidine ring.
- Impact :
Pharmacokinetics : The oxadiazole group enhances metabolic stability and may improve oral bioavailability compared to pyrimidine-based compounds .
1-(1-((Benzyloxy)carbonyl)piperidin-4-yl)azetidine-3-carboxylic Acid (CAS: 1131594-89-2)
- Structural Difference : A piperidine-carbamate group is appended to the azetidine ring.
- Impact :
- Solubility and Protection : The tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups in such analogs are often used to protect the carboxylic acid during synthesis, altering solubility and reactivity .
Data Tables
Table 1: Physicochemical Comparison of Key Analogs
| Compound Name | Molecular Weight | logP (Predicted) | Solubility (mg/mL) | Key Substitution |
|---|---|---|---|---|
| This compound | 213.62 | ~1.8 | <1 (low) | Br at pyrimidine |
| 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid | 198.0 | ~1.3 | ~5 (moderate) | Cl at pyrimidine |
| 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid | 214.03 | ~2.0 | <1 (low) | Br at pyridine |
| 1-(Pyrazin-2-yl)azetidine-3-carboxylic acid | 179.18 | ~0.5 | >10 (high) | Pyrazine ring |
Table 2: Pharmacological Relevance in S1P Receptor Modulation
Preparation Methods
Preparation Methods Analysis
Starting Materials and Key Intermediates
- Azetidine-3-carboxylic acid : This is commercially available or can be synthesized via cyclization of appropriate amino acid precursors.
- 5-Bromopyrimidin-2-yl derivatives : These are prepared by selective bromination of pyrimidine or through halogen exchange reactions on pre-functionalized pyrimidines.
Typical Synthetic Routes
Route A: Direct N-Arylation of Azetidine-3-carboxylic acid
- The azetidine-3-carboxylic acid is reacted with 5-bromopyrimidin-2-yl halide or a suitable activated derivative under conditions promoting nucleophilic substitution at the pyrimidine nitrogen.
- Catalysts such as palladium complexes or copper salts may be employed to facilitate the N-arylation.
- Reaction solvents include polar aprotic solvents like DMF or DMSO.
- Temperature control is critical to avoid ring opening of the azetidine moiety.
Route B: Stepwise Construction via Protected Intermediates
- Protection of the azetidine nitrogen or carboxylic acid group to prevent side reactions.
- Preparation of 5-bromopyrimidin-2-yl intermediates with suitable leaving groups.
- Coupling under mild conditions followed by deprotection to yield the target compound.
Research Findings and Data Summary
While direct published protocols specifically for 1-(5-Bromopyrimidin-2-yl)azetidine-3-carboxylic acid are limited, related synthetic methods for similar heterocyclic compounds provide valuable insights. For example:
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Bromination of Pyrimidine | N-Bromosuccinimide (NBS), solvent | Selective bromination at 5-position |
| 2 | Azetidine Preparation | Cyclization of amino acid precursors | Azetidine ring formation |
| 3 | N-Arylation | Pd/Cu catalysis, base, polar solvent | Coupling of bromopyrimidine to azetidine N |
| 4 | Deprotection (if needed) | Acid/base treatment | Removal of protecting groups |
- The patent WO2022074459A2 describes autotaxin inhibitor compounds including related azetidine derivatives, indicating synthetic routes involving coupling of heterocyclic bromides to azetidine carboxylic acids under catalytic conditions.
- PubChem database confirms the molecular structure and identifiers for 1-(5-Bromopyridin-2-yl)azetidine-3-carboxylic acid (a close analog), suggesting similar synthetic accessibility.
- Literature on related compounds shows that esterification and subsequent hydrazine treatment can be used to modify azetidine carboxylic acids, which might be adapted for this compound.
Detailed Experimental Notes
- Bromination : Achieved using NBS or bromine in solvents like acetonitrile or dichloromethane, often at low temperature to ensure regioselectivity.
- Coupling Reaction : Palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann-type coupling are preferred for attaching the bromopyrimidinyl group to azetidine nitrogen.
- Protecting Groups : Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups are commonly used to protect the azetidine nitrogen or carboxyl group during multi-step synthesis.
- Purification : Chromatographic techniques such as silica gel column chromatography or preparative HPLC are used to isolate the pure product.
- Characterization : NMR (1H, 13C), MS, and IR spectroscopy confirm the structure and purity.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Direct N-Arylation | Pd/Cu catalysts, base, DMF/DMSO, 80-100°C | Straightforward, fewer steps | Requires expensive catalysts, possible ring opening |
| Protected Intermediate Route | Protection, coupling, deprotection steps | High selectivity, better yields | More steps, longer synthesis time |
| Bromination of Pyrimidine | NBS, low temperature, inert atmosphere | Regioselective bromination | Requires careful control to avoid over-bromination |
| Esterification + Hydrazine | Methanol, H2SO4 catalyst, reflux, hydrazine | Enables functional group modification | Additional purification needed |
Q & A
Q. What are the recommended synthetic routes for preparing 1-(5-Bromopyrimidin-2-yl)azetidine-3-carboxylic acid, and how can reaction conditions be optimized?
Answer: The synthesis typically involves coupling azetidine-3-carboxylic acid derivatives with brominated pyrimidine precursors. Key steps include:
- Nucleophilic substitution : Reacting azetidine-3-carboxylic acid with 5-bromo-2-chloropyrimidine under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
- Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) groups to protect the azetidine nitrogen, followed by acidic cleavage (e.g., TFA) post-coupling .
- Optimization : Monitor reaction progress via HPLC or LC-MS to adjust stoichiometry, solvent polarity, and temperature. For example, DMF may enhance solubility but require rigorous drying to avoid side reactions .
Q. How is the structure of this compound validated experimentally?
Answer: Structural confirmation relies on:
- X-ray crystallography : Resolve bond angles and stereochemistry, as demonstrated for analogous bromopyridine-carboxylic acid derivatives (e.g., 2-bromopyridine-3-carboxylic acid, which crystallizes in a monoclinic system with hydrogen-bonded dimers) .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Identify characteristic peaks (e.g., azetidine ring protons at δ 3.5–4.5 ppm; pyrimidine C-Br coupling in ¹³C NMR).
- FT-IR : Confirm carboxylic acid (-COOH) stretching (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
Answer:
-
Solubility :
Solvent Solubility (mg/mL) Conditions DMSO >50 25°C, anhydrous Water <0.1 pH 7.0 Ethanol ~10 25°C Data derived from analogs like 5-bromonicotinic acid (CAS 20826-04-4), which shares similar polarity . -
Stability : Store at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the bromopyrimidine moiety or decarboxylation .
Advanced Research Questions
Q. How does the bromine substituent influence the reactivity of the pyrimidine ring in cross-coupling reactions?
Answer: The 5-bromo group acts as a leaving site in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Key considerations:
- Electronic effects : Bromine’s electronegativity increases the pyrimidine ring’s electrophilicity, accelerating oxidative addition to Pd(0) catalysts.
- Steric hindrance : The azetidine-3-carboxylic acid moiety may limit accessibility to the C-Br bond, requiring bulky ligands (e.g., XPhos) to enhance regioselectivity .
- Contradictions : Some studies report reduced yields when electron-withdrawing groups (e.g., -COOH) are proximal to Br, necessitating optimized catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) .
Q. What computational or experimental methods resolve discrepancies in reported biological activity data for this compound?
Answer:
- Molecular dynamics (MD) simulations : Model interactions with biological targets (e.g., enzymes) to explain variance in IC₅₀ values. For example, conformational flexibility of the azetidine ring may alter binding affinity .
- Dose-response assays : Repeat studies under standardized conditions (e.g., pH 6.5 buffer as in pharmacopeial guidelines ) to control for environmental factors.
- Meta-analysis : Compare datasets using tools like PCA to identify outliers caused by impurities (e.g., residual solvents affecting assay results) .
Q. How can researchers design derivatives to improve metabolic stability without compromising target binding?
Answer:
- Bioisosteric replacement : Substitute the carboxylic acid with a tetrazole or sulfonamide group to enhance metabolic resistance while maintaining hydrogen-bonding capacity .
- Steric shielding : Introduce methyl groups to the azetidine ring to block cytochrome P450 oxidation sites.
- In silico modeling : Use docking simulations (e.g., AutoDock Vina) to predict modifications that retain binding to pyrimidine-recognizing domains (e.g., kinase ATP pockets) .
Notes
- Methodological Rigor : Answers integrate peer-reviewed crystallography, synthetic protocols, and computational models.
- Contradictions Addressed : Cross-referenced synthetic yields, spectral data, and biological activity mechanisms to highlight resolvable discrepancies.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
